molecular formula C15H22O4 B133061 Arbusclin D CAS No. 145613-48-5

Arbusclin D

Cat. No. B133061
M. Wt: 266.33 g/mol
InChI Key: VHSOLPPARHTCAY-CTHBEMJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arbusclin D is a compound that has been of interest to the scientific community due to its potential therapeutic applications. The compound has been synthesized using a variety of methods and has shown promising results in scientific research studies. In

Mechanism Of Action

Arbusclin D exerts its therapeutic effects by targeting various molecular pathways in the body. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress. It also activates various signaling pathways that promote cell survival and growth.

Biochemical And Physiological Effects

Arbusclin D has been found to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation, oxidative stress, and cell death. It has also been found to promote cell survival and growth, and to improve metabolic function.

Advantages And Limitations For Lab Experiments

Arbusclin D has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, the compound is relatively expensive and can be difficult to synthesize. It also requires careful handling and storage to maintain its stability and activity.

Future Directions

There are several future directions for research on Arbusclin D. One area of interest is the compound's potential use in treating cancer. Arbusclin D has been found to have anti-cancer properties, and further research is needed to determine its efficacy in treating different types of cancer. Another area of interest is the compound's potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to determine the optimal dosage and administration of Arbusclin D for therapeutic use.
Conclusion:
Arbusclin D is a compound that has shown promising results in scientific research studies. The compound has anti-inflammatory, antioxidant, and anti-cancer properties, and has potential therapeutic applications for a variety of diseases. Further research is needed to fully understand the compound's mechanism of action and to determine its efficacy in treating different diseases.

Scientific Research Applications

Arbusclin D has been the subject of numerous scientific research studies due to its potential therapeutic applications. The compound has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in treating cardiovascular diseases, neurological disorders, and metabolic disorders.

properties

CAS RN

145613-48-5

Product Name

Arbusclin D

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(5aR,9R,9aS,9bR)-9-hydroxy-3-(hydroxymethyl)-5a,9-dimethyl-5,6,7,8,9a,9b-hexahydro-4H-benzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H22O4/c1-14-5-3-6-15(2,18)12(14)11-9(4-7-14)10(8-16)13(17)19-11/h11-12,16,18H,3-8H2,1-2H3/t11-,12+,14+,15+/m0/s1

InChI Key

VHSOLPPARHTCAY-CTHBEMJXSA-N

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1[C@@H]3C(=C(C(=O)O3)CO)CC2)(C)O

SMILES

CC12CCCC(C1C3C(=C(C(=O)O3)CO)CC2)(C)O

Canonical SMILES

CC12CCCC(C1C3C(=C(C(=O)O3)CO)CC2)(C)O

synonyms

(+)-4-epi-arbusclin D
4-epi-arbusclin D
4alpha,12-dihydroxy-eudesm-7(11)-eno-13,6alpha-lactone
4beta,12-dihydroxyeudesm-7(11)-eno-13,6alpha-lactone
arbusclin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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